molecular formula C9H7NO2 B12313605 (3-Ethynylphenyl)carbamic acid

(3-Ethynylphenyl)carbamic acid

Cat. No.: B12313605
M. Wt: 161.16 g/mol
InChI Key: FQVLODSIJCLPQO-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)carbamic acid is an organic compound characterized by the presence of a carbamic acid group attached to a phenyl ring substituted with an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)carbamic acid typically involves the reaction of 3-ethynylaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to yield the desired carbamic acid.

Industrial Production Methods: Industrial production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (3-Ethynylphenyl)carbamic acid undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(3-Ethynylphenyl)carbamic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Carbamic Acid: The parent compound with the formula H2NCOOH.

    Ethyl Carbamate: An ester of carbamic acid with the formula H2NCOOCH2CH3.

    Phenyl Carbamic Acid: A derivative with a phenyl group attached to the carbamic acid.

Uniqueness: (3-Ethynylphenyl)carbamic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other carbamic acid derivatives. The ethynyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

(3-ethynylphenyl)carbamic acid

InChI

InChI=1S/C9H7NO2/c1-2-7-4-3-5-8(6-7)10-9(11)12/h1,3-6,10H,(H,11,12)

InChI Key

FQVLODSIJCLPQO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)O

Origin of Product

United States

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